Picolinafen

Weed Science Cereal Herbicide Comparative Efficacy

Researchers facing reduced efficacy of diflufenican due to PDS-resistant weeds require a more robust solution. Picolinafen (CAS 137641-05-5) addresses this with a 34-fold lower resistance factor (7-fold vs. 237-fold) in resistant oriental mustard populations, ensuring superior control. - Delivers a 15% improvement in cleavers (Galium aparine) control over diflufenican, reducing costly rescue treatments. - Moderate soil persistence (field DT50 ~1 month) minimizes carryover risk to rotational crops. - Ideal for early post-emergence application (5-15 DAS) in winter wheat and barley.

Molecular Formula C19H12F4N2O2
Molecular Weight 376.3 g/mol
CAS No. 137641-05-5
Cat. No. B105197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicolinafen
CAS137641-05-5
SynonymsAC 900001;  N-(4-Fluorophenyl)-2-[(3-trifluoromethylphenyl)oxy]pyridine-6-carboxamide;  N-(4-Fluorophenyl)-6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxamide;  Sniper
Molecular FormulaC19H12F4N2O2
Molecular Weight376.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=CC=CC(=N2)C(=O)NC3=CC=C(C=C3)F)C(F)(F)F
InChIInChI=1S/C19H12F4N2O2/c20-13-7-9-14(10-8-13)24-18(26)16-5-2-6-17(25-16)27-15-4-1-3-12(11-15)19(21,22)23/h1-11H,(H,24,26)
InChIKeyCWKFPEBMTGKLKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Picolinafen Technical Baseline & Procurement


Picolinafen (CAS 137641-05-5) is a selective post-emergence herbicide belonging to the pyridinecarboxamide class, primarily utilized for the control of broadleaf weeds in cereal crops such as wheat and barley [1]. It functions by inhibiting the phytoene desaturase (PDS) enzyme, a critical component of the carotenoid biosynthesis pathway, leading to the bleaching and subsequent death of susceptible plant species . Its physicochemical profile includes a high lipophilicity (logP ~5.37) and very low water solubility (3.9 x 10⁻⁵ g/L at 20°C), which informs its application and environmental behavior [2].

Post-emergence broadleaf weed management in wheat and barley
Phytoene desaturase (PDS) enzyme inhibition pathway study context
High-lipophilicity profile informing formulation and tank-mix behavior

Why PDS Inhibitors Cannot Substitute Picolinafen


While picolinafen shares the phytoene desaturase (PDS) inhibition mechanism with other in-class herbicides such as diflufenican, generic substitution based solely on mode of action is not scientifically sound. Critical differences in molecular structure confer distinct activity spectra, resistance profiles, and formulation synergies. For instance, the specific aryloxypicolinamide structure of picolinafen enables a differentiated binding interaction with the PDS enzyme, as evidenced by a 237-fold difference in resistance magnitude compared to diflufenican in the same resistant weed population [1]. Furthermore, its unique physicochemical properties, such as a logP of ~5.37 [2], dictate its behavior in tank mixtures, its selectivity window, and its efficacy against specific problem weeds like cleavers (Galium aparine), where it provides a quantifiable performance advantage over its closest analog [3]. These factors collectively mean that substituting picolinafen with another PDS inhibitor can lead to suboptimal weed control, increased selection pressure for resistance, and ultimately, crop yield loss.

This product Aryloxypicolinamide scaffold; reported differentiated PDS binding and resistance profile
Other PDS inhibitors May present distinct activity spectra; resistance magnitude may shift 237-fold vs 7-fold in tested populations
This product LogP ~5.37; very low water solubility driving formulation and selectivity behavior
Other PDS inhibitors Physicochemical differences may alter tank-mix synergy and selectivity window
This product Reported efficacy advantage for cleavers (Galium aparine) control
Other PDS inhibitors Weed-spectrum profile may not transfer; cleavers control may shift

Picolinafen Comparative Evidence


Superior Cleavers Control vs. Diflufenican

Picolinafen demonstrates a quantifiable advantage over diflufenican in controlling the key broadleaf weed cleavers (Galium aparine). A report from the British Crop Protection Council Conference claimed a specific performance boost of approximately 15% for cleaver control when using picolinafen compared to diflufenican [1].

Cleavers control vs diflufenican
Head-to-head
Reported +15% control improvement over diflufenican
Supports cleavers-control selection review
Field conditions; post-emergence application context
Weed Science Cereal Herbicide Comparative Efficacy

Cross-Resistance in Oriental Mustard vs. Diflufenican

In populations of oriental mustard (Sisymbrium orientale L.) resistant to PDS inhibitors, the level of cross-resistance to picolinafen is significantly lower than that to diflufenican. A study found a population (P40) to be 237-fold resistant to diflufenican, whereas resistance to picolinafen in the same population was only 7-fold compared to susceptible populations [1].

Cross-resistance factor
Head-to-head
7-fold (picolinafen) vs 237-fold (diflufenican) in resistant S. orientale population P40
Resistance-management review context
LD50 bioassay; 34-fold lower resistance factor reported
Herbicide Resistance PDS Inhibitor Population Genetics

Wheat & Barley Crop Safety and Application Timing

Picolinafen exhibits a clear crop safety profile that is dependent on application timing. A study showed that phytotoxicity to wheat and barley was greatest when applied at 0 days after sowing (DAS) but decreased significantly as plant growth advanced [1]. The highest herbicidal activity with optimal crop safety was achieved with early post-emergence applications between 5 and 15 DAS, with activity significantly decreasing by 20 DAS [2]. This defines a specific and optimal application window.

Application timing window
Reported
Early post-emergence at 5–15 days after sowing; phytotoxicity decreases with advancing growth
Application-timing context for crop safety
Wheat and barley; timing-dependent selectivity review
Crop Safety Selectivity Application Window

Soil Residual Activity and Half-Life

The soil persistence of picolinafen is characterized by a photodegradation half-life (DT50) of 23-31 days under laboratory conditions and an average field DT50 of approximately 1 month [1]. This is an important differentiator from other residual herbicides with longer soil persistence that can pose a risk to following rotational crops. Picolinafen is hydrolytically stable but primarily degrades via photochemical processes [1].

Soil persistence (DT50)
Context-dependent
DT50 23–31 days (lab); ~1 month (field)
Persistence and rotation-planning review
Primarily photochemical degradation; data to verify
Environmental Fate Soil Persistence Residual Herbicide

Broadleaf vs. Grass Weed Selectivity

Picolinafen exhibits a clear and quantified selectivity profile, demonstrating greater activity against broadleaf weeds compared to grass weeds [1]. This is a critical differentiator from PDS inhibitors with broader spectra that may not offer the same level of safety in cereal crops. The compound's highest activity is achieved with early post-emergence applications, which are optimal for targeting susceptible broadleaf species [1].

Weed spectrum selectivity
Reported
Greater activity on broadleaf weeds vs grass weeds; early post-emergence preference
Weed-spectrum review for cereal selectivity
Qualitative difference; field and controlled settings
Weed Spectrum Selectivity Herbicidal Activity

Picolinafen Application Scenarios


Controlling Diflufenican-Resistant Weeds in Wheat

In cereal production regions where reduced efficacy of diflufenican is observed or where PDS-resistant biotypes like oriental mustard (Sisymbrium orientale) are confirmed, picolinafen should be prioritized. Its 34-fold lower resistance factor (7-fold vs. 237-fold) [1] in characterized populations makes it a superior choice for maintaining control and reducing the selection pressure for high-level cross-resistance.

Targeted Cleavers Control in Winter Cereals

For fields with a known history of heavy cleavers infestation, picolinafen offers a quantifiable performance advantage. Its 15% improvement in control over diflufenican [2] allows for a more robust management program, reducing reliance on less effective alternatives or costly spring rescue treatments. This is particularly relevant in autumn application windows in winter wheat and barley.

Plant-Back Flexibility in Cereal Rotations

When a rotational crop is planned for the following season, picolinafen's moderate soil persistence (average field DT50 of ~1 month) [3] is a significant advantage over longer-lasting residual herbicides. Its primary degradation pathway via photodegradation minimizes the risk of carryover injury to sensitive crops like oilseed rape or pulses, providing greater operational flexibility.

Early Post-Emergence Broadleaf Control in Cereals

Picolinafen is ideally suited for early post-emergence applications in wheat and barley, specifically within the 5 to 15 days after sowing (DAS) window [4]. Application during this defined period maximizes herbicidal activity against a broad spectrum of broadleaf weeds while ensuring crop safety, as phytotoxicity risks decrease significantly with advancing plant growth.

Application
Selection Property
Validation Focus
Resistance-management in wheat
Reported lower resistance factor context
Resistance-profile review
Cleavers management in winter cereals
Reported efficacy differential context
Weed-control endpoint review
Cereal rotation planning
Moderate soil persistence profile
Carryover risk and rotation review
Early post-emergence broadleaf control
Application-timing window profile
Crop-safety and efficacy timing review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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